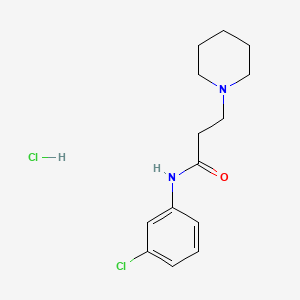
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, commonly known as CPP, is a chemical compound that has been widely studied for its effects on the central nervous system. CPP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research studies.
作用机制
CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Glutamate is a neurotransmitter that is involved in many physiological processes, including learning and memory. The NMDA receptor is involved in the regulation of glutamate transmission and is thought to play a role in the development of drug addiction and withdrawal.
Biochemical and Physiological Effects
CPP has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. CPP has also been shown to increase the expression of c-Fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions.
实验室实验的优点和局限性
The use of CPP as a tool in scientific research has several advantages. It is a well-established compound that has been extensively studied, and its effects on the central nervous system are well understood. CPP is also relatively easy to synthesize and is readily available for research purposes.
However, there are also some limitations to the use of CPP in lab experiments. CPP has been shown to produce some side effects, such as convulsions and seizures, at high doses. Additionally, the effects of CPP on the central nervous system can be complex and may vary depending on the dose and the route of administration.
未来方向
There are several future directions for research on CPP. One area of interest is the role of the NMDA receptor in drug addiction and withdrawal. CPP has been used as a tool to study this mechanism, but further research is needed to fully understand the role of the NMDA receptor in these processes.
Another area of interest is the use of CPP as a potential treatment for drug addiction. While CPP has been shown to produce some promising results in animal studies, further research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal and has shown promise as a potential treatment for these conditions. While there are some limitations to the use of CPP in lab experiments, its well-established synthesis method and known effects on the central nervous system make it a valuable tool for scientific research.
合成方法
The synthesis of CPP involves the reaction of 3-chloroacetophenone with piperidine in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with propanoyl chloride to yield CPP. The final step involves the addition of hydrochloric acid to form CPP hydrochloride. This synthesis method has been well established and is widely used in the production of CPP for research purposes.
科学研究应用
CPP has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal. CPP has been shown to produce a conditioned place preference in animals, which is a measure of the rewarding effects of drugs. This has led to the use of CPP as a model for studying drug addiction and withdrawal.
属性
IUPAC Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17;/h4-6,11H,1-3,7-10H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAZOCCJBMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)

![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)
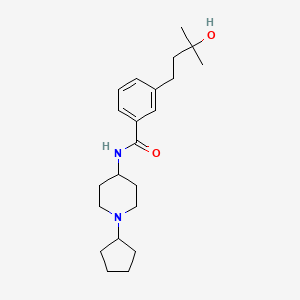
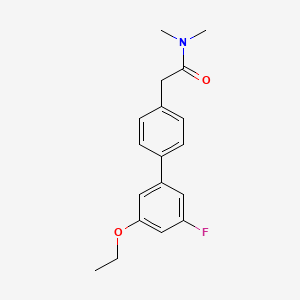
![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
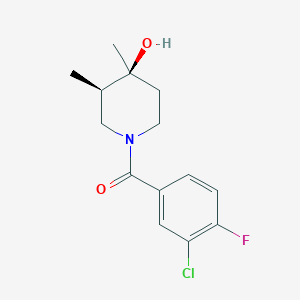
![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
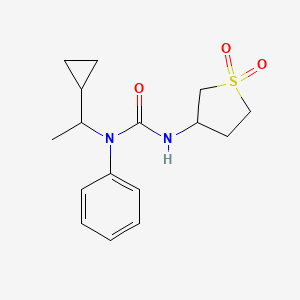
![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)